![molecular formula C13H21NO B1527486 [4-Methyl-2-(pentyloxy)phenyl]methanamine CAS No. 1250130-58-5](/img/structure/B1527486.png)
[4-Methyl-2-(pentyloxy)phenyl]methanamine
Overview
Description
“[4-Methyl-2-(pentyloxy)phenyl]methanamine” is a chemical compound with the molecular formula C13H21NO . Its molecular weight is 207.31 . It is available from suppliers such as Sigma-Aldrich .
Molecular Structure Analysis
The InChI code for “[4-Methyl-2-(pentyloxy)phenyl]methanamine” is 1S/C13H21NO/c1-3-4-5-8-15-13-9-11(2)6-7-12(13)10-14/h6-7,9H,3-5,8,10,14H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“[4-Methyl-2-(pentyloxy)phenyl]methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Early Drug Discovery
This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to researchers in the early stages of drug discovery . It’s used for initial screening in pharmacological studies to determine its interaction with biological targets, which is a critical step in the development of new medications.
Material Science Research
Due to its unique chemical structure, [4-Methyl-2-(pentyloxy)phenyl]methanamine may be used in material science research to synthesize novel materials with potential applications in electronics, coatings, and nanotechnology .
Chemical Synthesis
Researchers utilize this compound in chemical synthesis as a building block to create more complex molecules. Its reactivity and stability under various conditions make it a valuable asset in synthetic chemistry labs .
Chromatography
In chromatography, [4-Methyl-2-(pentyloxy)phenyl]methanamine could be used as a standard or reference compound due to its distinct chemical properties, aiding in the identification and quantification of substances in complex mixtures .
Analytical Research
The compound’s unique structure allows it to serve as a reference in analytical research, helping to develop new methods for substance detection and analysis in various fields, including environmental and forensic science .
Life Science Applications
In life sciences, [4-Methyl-2-(pentyloxy)phenyl]methanamine may be used in molecular biology experiments, possibly as a reagent or a component in assay development to study biological processes and disease mechanisms .
Safety And Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(4-methyl-2-pentoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-8-15-13-9-11(2)6-7-12(13)10-14/h6-7,9H,3-5,8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUWGUTWNGVAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methyl-2-(pentyloxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



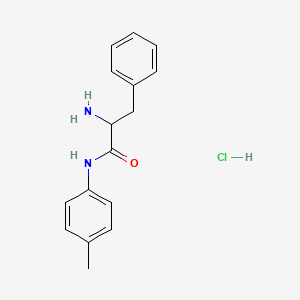
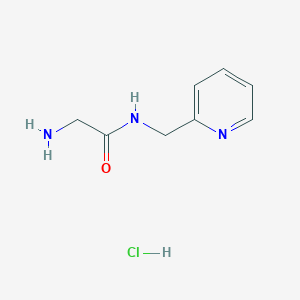
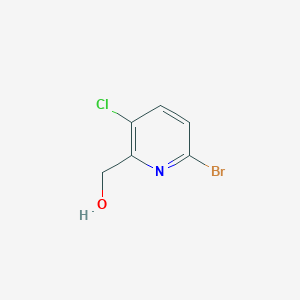
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
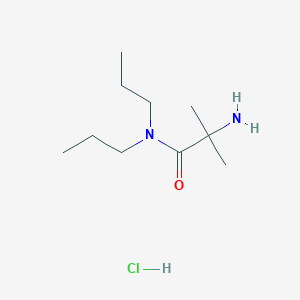
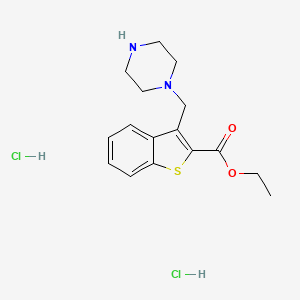
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
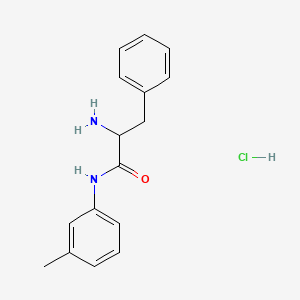
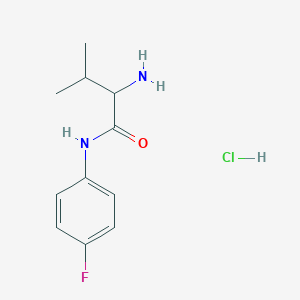
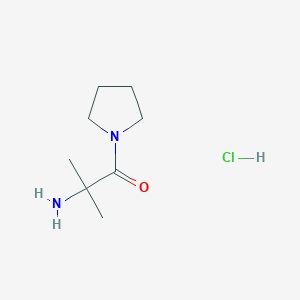

![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)